(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a phenyl-1H-1,2,4-triazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine and phenyl-1H-1,2,4-triazole.
Key Steps:
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride would involve:
Large-Scale Reactors: Utilizing batch or continuous flow reactors to handle large volumes.
Optimization of Yield and Purity: Employing techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and waste products safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially altering the electronic properties of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones or carboxylic acids derived from the hydroxyl group.
Reduction Products: Reduced triazole derivatives or phenyl ring hydrogenation products.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in asymmetric catalysis, aiding in the synthesis of other chiral molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Its structure allows it to interact with various proteins, facilitating research into protein-ligand interactions.
Medicine
Drug Development: As a scaffold, it can be modified to develop new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Its derivatives may be used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: The base compound without the dihydrochloride salt.
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-one: A ketone derivative.
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-amine: An amine derivative.
Uniqueness
Chirality: The specific (3R,5S) configuration imparts unique stereochemical properties.
Functional Groups: The combination of the triazole and pyrrolidine rings with a phenyl group provides a versatile scaffold for further modification.
Solubility: The dihydrochloride salt form enhances solubility in aqueous environments, which is beneficial for biological applications.
This comprehensive overview highlights the significance of (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride in various fields, from synthetic chemistry to potential medical applications
Properties
IUPAC Name |
(3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-9-6-10(13-7-9)12-14-11(15-16-12)8-4-2-1-3-5-8;;/h1-5,9-10,13,17H,6-7H2,(H,14,15,16);2*1H/t9-,10+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUDNKFYUVOPTQ-NKRBYZSKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NN2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C2=NC(=NN2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.